Positional Isomer Differentiation: 3-Fluoro-4-formyl Versus 2-Fluoro-4-formyl Substitution Pattern
The 3-fluoro-4-formyl substitution pattern of CAS 1289105-53-8 places the fluorine atom ortho to the sulfonamide group and meta to the formyl group, whereas the 2-fluoro-4-formyl isomer (CAS 1289048-03-8) places fluorine ortho to the formyl group and meta to the sulfonamide group. This positional difference alters electronic effects and intramolecular hydrogen-bonding capabilities [1]. Fluorine substituents in benzenesulfonamides increase the acidity of the sulfonamide group by electron withdrawal; the magnitude of this pKa shift depends on the distance and orientation of fluorine relative to the sulfonamide moiety [2]. The ortho-fluorine effect present in the 3-fluoro-4-formyl isomer (fluorine ortho to sulfonamide) versus the 2-fluoro-4-formyl isomer (fluorine ortho to formyl) yields distinct conformational preferences and potential for intramolecular hydrogen bonding, which can influence both target binding geometry and metabolic stability profiles [1].
| Evidence Dimension | Fluorine substitution position relative to sulfonamide group |
|---|---|
| Target Compound Data | Fluorine at 3-position (ortho to sulfonamide; meta to formyl) |
| Comparator Or Baseline | 2-Fluoro-4-formylbenzenesulfonamide (CAS 1289048-03-8): Fluorine at 2-position (ortho to formyl; meta to sulfonamide) |
| Quantified Difference | Qualitative positional difference; pKa modulation magnitude varies by fluorine position; fluorine at ortho position to sulfonamide can alter hydrogen-bond donor capacity of adjacent NH2 group via conformational restriction |
| Conditions | Computational and structural analysis of fluorinated benzenesulfonamide positional isomers |
Why This Matters
Procurement of the incorrect positional isomer would yield a compound with different electronic distribution and conformational preferences, potentially invalidating structure-activity relationship (SAR) studies or synthetic route outcomes where regiospecific reactivity is required.
- [1] Lingė D, et al. Human carbonic anhydrase IX is highly expressed in tumor tissues, and its selective inhibition provides a potential target for the treatment of numerous cancers. J Med Chem. 2014;57:9435-9446. View Source
- [2] Dudutienė V, Matulis D. Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In: Matulis D, editor. Carbonic Anhydrase as Drug Target. Springer; 2019. p. 159-178. View Source
